Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-2-21-13(20)19-7-5-11(6-8-19)22-12-4-3-10(9-18-12)14(15,16)17/h3-4,9,11H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBTWDYNBRYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced into the pyridine ring through electrophilic trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) and a suitable base.
Ether Formation: The pyridine intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often involves the use of a strong base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate (ClCOOEt) under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NH3, RSH (thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Pharmacological Applications
1.1. Anticancer Activity
Recent studies indicate that derivatives of piperidine, including ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate, exhibit potential anticancer properties. For instance, some piperidine derivatives have been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to conventional drugs like bleomycin . The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes and reach intracellular targets.
1.2. Neuropharmacology
The compound's structural similarity to known neuroleptics suggests potential applications in treating psychiatric disorders. Studies have shown that related compounds can selectively bind to serotonin and dopamine receptors, indicating a possible role in managing conditions like schizophrenia and depression . The binding affinity and selectivity of these compounds can be optimized through structural modifications, potentially leading to new therapeutic agents with fewer side effects.
3.1. Case Study on Anticancer Efficacy
A study published in MDPI explored various piperidine derivatives for their anticancer efficacy. Among them, compounds similar to this compound were tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
3.2. Neuropharmacological Investigation
Another investigation focused on the neuropharmacological properties of piperidine derivatives, revealing that certain compounds could act as mixed ligands for serotonin receptors with high affinity. These findings suggest that this compound could be developed into a therapeutic agent targeting mood disorders and anxiety .
Mechanism of Action
The mechanism of action of Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., methyl or methoxy derivatives). However, it is less lipophilic than tert-butyl-containing analogs due to the smaller ethyl ester .
- Metabolic Stability : The CF₃ group reduces oxidative metabolism, extending half-life relative to compounds with electron-donating substituents (e.g., methoxy) .
- Solubility : Ethyl esters generally offer better aqueous solubility than tert-butyl esters but lower than carboxylate salts.
Notes
Biological Activity
Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a trifluoromethyl-pyridine moiety. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Chemical Formula:
- Molecular Formula: C15H16F3N2O3
- Molecular Weight: 332.30 g/mol
The compound is primarily studied for its interaction with various receptors and enzymes. Specifically, it has shown potential as an antagonist for the TRPV1 receptor, which is implicated in pain and inflammatory responses. TRPV1 antagonists are being investigated for their role in treating conditions like chronic pain and cough reflex modulation.
Pharmacological Effects
- TRPV1 Antagonism:
- Antitussive Potential:
- Metabolic Stability:
Case Study 1: TRPV1 Antagonist Efficacy
A study focusing on the TRPV1 antagonist JNJ17203212, which shares structural similarities with this compound, reported that it significantly inhibited both acid-induced and capsaicin-induced activation of the TRPV1 receptor in guinea pigs. This study established the compound's potential for treating cough and pain-related disorders .
Case Study 2: Structure-Activity Relationship (SAR)
Research on related piperidine derivatives has shown that modifications to the pyridine ring can enhance or diminish biological activity. For instance, the introduction of polar functional groups improved solubility and metabolic stability while maintaining or enhancing antiparasitic activity . This highlights the importance of structural optimization in developing effective therapeutics.
Data Table: Biological Activity Comparison
| Compound Name | Target Receptor | pK(i) Value | Efficacy Description |
|---|---|---|---|
| This compound | TRPV1 | TBD | Potential antitussive effects |
| JNJ17203212 | TRPV1 | 7.14 | Significant inhibition of cough reflex |
| Related Piperidine Derivative | Various | TBD | Enhanced metabolic stability and solubility |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
